Enhanced Lipophilicity Relative to the 5-Oxo Analog Drives Differential Membrane Partitioning
The target compound exhibits an ACD/LogP of 1.83, which is 1.11 log units higher than the 5-oxo analog (ethyl 4-methyl-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate, CAS 176692-55-0, ACD/LogP = 0.72) . This increased lipophilicity predicts a roughly 13-fold higher octanol-water partition coefficient, implying enhanced passive membrane permeability, but also potentially higher metabolic clearance and plasma protein binding [1].
| Evidence Dimension | Lipophilicity (ACD/LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 1.83 |
| Comparator Or Baseline | Ethyl 4-methyl-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate (CAS 176692-55-0), ACD/LogP = 0.72 |
| Quantified Difference | ΔLogP = +1.11 (target is more lipophilic) |
| Conditions | ACD/Labs Percepta Platform v14.00 predictions |
Why This Matters
This 1.11 log unit difference can translate to a 10- to 15-fold change in membrane permeability (based on the log-linear relationship between LogP and passive diffusion), making the target compound more suitable for intracellular target engagement but potentially less desirable for oral bioavailability due to increased first-pass metabolism.
- [1] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. View Source
